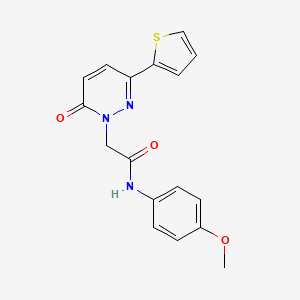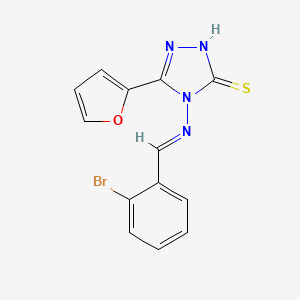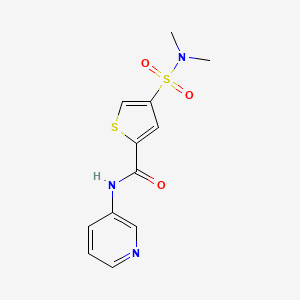![molecular formula C15H9FN2O3S B5509242 5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5509242.png)
5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a useful research compound. Its molecular formula is C15H9FN2O3S and its molecular weight is 316.3 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 316.03179149 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Researchers have synthesized and structurally characterized C-6 fluoroalkylated pyrimidine derivatives, demonstrating methods for introducing fluoroalkyl groups into the pyrimidine nucleus. These syntheses involve lithiation reactions followed by nucleophilic addition or substitution, with the structural confirmation provided by NMR and MS techniques. Such derivatives have shown potential in medicinal chemistry due to their unique structural properties (Krištafor et al., 2009).
Antitumoral Evaluation
The antitumoral evaluation of C-6 alkyl and alkenyl side chain pyrimidine derivatives has been conducted. The research indicates that unsaturated fluorophenylalkyl side chains exhibit better inhibitory effects against tumor cell lines than their saturated counterparts. This suggests the significance of the double bond and substitution in the side chain for inhibitory activity, highlighting the potential of these compounds in cancer treatment (Krištafor et al., 2009).
Microbial Activity Studies
Synthesis of 1,3-diaryl-5-(arylazo/N-substituted p-sulphamylbenzeneazo) dihydro-2-thioxo-4,6(1H, 5H)-pyrimidinediones has been explored, and these compounds have shown considerable activity against a variety of microorganisms. This points towards their potential use in developing new antimicrobial agents (Nigam et al., 1981).
Functionalization Studies
Research has also explored the functionalization of the thieno[2,3-d]pyrimidinedione core, aiming to develop highly substituted 5-carboxamide-6-aryl scaffolds. These studies pave the way for the creation of novel compounds with potential pharmaceutical applications, especially as inhibitors of monocarboxylate transporters (O'Rourke et al., 2018).
Optical and Sensor Properties
The synthesis and characterization of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines have revealed distinct absorption and emission wavelengths controlled by the donor effect of terminal aryl groups. Such compounds exhibit strong fluorosolvatochromic properties and sensitivity to polarity and proton, indicating their potential as polarity or proton sensors (Muraoka et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3S/c16-11-4-2-1-3-9(11)12-6-5-8(21-12)7-10-13(19)17-15(22)18-14(10)20/h1-7H,(H2,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNSZJMQBNVGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,3-Bis[(3-methylphenyl)carbamothioylamino]thiourea](/img/structure/B5509169.png)

![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)


![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)
![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)
![1-({(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-4,6-DIMETHYL-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE](/img/structure/B5509227.png)

![2-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5509233.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)


